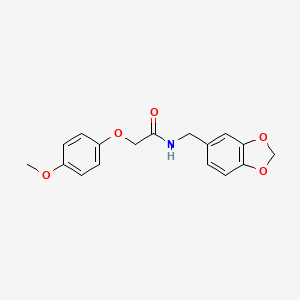![molecular formula C19H24FN3O B5682541 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline, also known as TAK-243, is a small molecule inhibitor that targets the ubiquitin-proteasome system. This system plays a crucial role in regulating protein degradation, and its dysregulation has been linked to various diseases, including cancer. TAK-243 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline targets the 19S regulatory particle of the proteasome, which is responsible for recognizing and degrading ubiquitinated proteins. By inhibiting the activity of the proteasome, this compound blocks the degradation of specific proteins, leading to their accumulation and subsequent induction of apoptosis in cancer cells. This compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells through the accumulation of ubiquitinated proteins. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. This compound has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as bortezomib and carfilzomib.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline is its selectivity for cancer cells, which minimizes the potential for off-target effects. In addition, this compound has been shown to have a synergistic effect when used in combination with other anticancer agents, making it a promising candidate for combination therapy. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing regimen for this compound has not yet been established.
Zukünftige Richtungen
There are several future directions for the development of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline as an anticancer agent. One potential direction is the development of more potent and selective inhibitors of the proteasome. In addition, the combination of this compound with other anticancer agents, such as immune checkpoint inhibitors, is an area of active research. Another potential direction is the development of biomarkers to predict response to this compound, which could help identify patients who are most likely to benefit from treatment. Finally, the development of novel drug delivery systems to improve the solubility and pharmacokinetics of this compound is an area of ongoing research.
Synthesemethoden
The synthesis of 6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline involves several steps, including the reaction of 2-chloro-6-fluoroquinoline with 3-(4-morpholinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is typically around 20%.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been extensively studied in preclinical models of cancer, including multiple myeloma, leukemia, and solid tumors. In vitro studies have shown that this compound inhibits the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells. In vivo studies have demonstrated that this compound has potent antitumor activity and can significantly reduce tumor growth in xenograft models.
Eigenschaften
IUPAC Name |
4-[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c20-16-4-6-19-15(12-16)3-5-17(21-19)13-22-7-1-2-18(14-22)23-8-10-24-11-9-23/h3-6,12,18H,1-2,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJORVCLWKQPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682463.png)
![1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5682489.png)
![8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682495.png)


![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)
![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![N-cyclopentyl-3-{5-[(methylthio)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5682542.png)
![6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5682568.png)
![4-ethyl-6-{3-[(2-methylbenzyl)oxy]azetidin-1-yl}pyrimidine](/img/structure/B5682577.png)
